Product packaging for Phthalofyne(Cat. No.:CAS No. 131-67-9)

Phthalofyne

Cat. No.: B086886
CAS No.: 131-67-9
M. Wt: 246.26 g/mol
InChI Key: CZGIRAWWWHPJHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Phthalofyne, known by the chemical name 2-{[(3-methylpent-1-yn-3-yl)oxy]carbonyl}benzoic acid, is a small organic compound with the molecular formula C14H14O4 and an average molecular weight of 246.262 g/mol . It is classified among the benzoic acid esters . Historically, this compound was investigated for its trichuricidal activity and was studied in the mid-20th century for the treatment of canine whipworm (Trichuris) infections and human Trichuris trichiura infection . These studies positioned it as a potential anthelmintic agent with veterinary applications, and it has been referred to with the vet-approved status . The specific mechanism of action by which this compound exerts its anthelmintic effects is not currently detailed in the available literature. This compound remains a subject of interest for research purposes. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O4 B086886 Phthalofyne CAS No. 131-67-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methylpent-1-yn-3-yloxycarbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-4-14(3,5-2)18-13(17)11-9-7-6-8-10(11)12(15)16/h1,6-9H,5H2,2-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGIRAWWWHPJHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#C)OC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9057634
Record name Phthalofyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9057634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131-67-9
Record name 1,2-Benzenedicarboxylic acid, 1-(1-ethyl-1-methyl-2-propyn-1-yl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phthalofyne [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phthalofyne
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11449
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Phthalofyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9057634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHTHALOFYNE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA9XO4D05J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis Methodologies for Phthalofyne

Process Optimization and Control in Phthalofyne Synthesis

To ensure the consistent production of high-quality this compound, modern pharmaceutical and chemical manufacturing employs systematic approaches to process optimization and control, such as Quality by Design (QbD) and Design of Experiments (DoE). pharmafeatures.comallfordrugs.com

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control based on sound science and quality risk management. allfordrugs.comwikimedia.org For the synthesis of this compound, a QbD approach ensures that quality is built into the manufacturing process rather than being tested for in the final product. jchemrev.com

The implementation of QbD for this compound synthesis involves several key steps:

Define a Quality Target Product Profile (QTPP): This outlines the desired quality characteristics of this compound, such as purity, impurity profile, and physical state.

Identify Critical Quality Attributes (CQAs): These are the physical, chemical, and biological attributes of this compound that must be controlled to ensure the desired product quality. For this compound, CQAs would include assay (purity), specific impurity levels (e.g., unreacted starting materials), and residual solvent levels. wikimedia.org

Identify Critical Material Attributes (CMAs) and Critical Process Parameters (CPPs): Through risk assessment, the attributes of the input materials and the parameters of the manufacturing process that can impact the CQAs are identified. For this compound synthesis, CMAs would include the purity of phthalic anhydride (B1165640) and 3-methyl-1-pentyn-3-ol. CPPs for the esterification reaction would include reaction temperature, catalyst concentration, molar ratio of reactants, and reaction time. pharmafeatures.comresearchgate.net

Establish a Design Space: This is the multidimensional combination and interaction of input variables (CMAs) and process parameters (CPPs) that has been demonstrated to provide assurance of quality. Operating within the design space is not considered a change and allows for operational flexibility. pharmafeatures.com

Develop a Control Strategy: This includes the set of controls derived from product and process understanding that assures the process performs as expected and the product quality is consistently met.

Table 2: Illustrative Quality by Design (QbD) Elements for this compound Synthesis

QbD ElementExample for this compound
Quality Target Product Profile (QTPP) A crystalline solid with >99.0% purity and specific impurities below 0.1%.
Critical Quality Attribute (CQA) Purity (Assay), Impurity Profile, Residual Solvents.
Critical Material Attribute (CMA) Purity of Phthalic Anhydride (>99%), Purity of 3-Methyl-1-pentyn-3-ol (>98%).
Critical Process Parameter (CPP) Reaction Temperature, Molar Ratio (Alcohol:Anhydride), Catalyst Load, Reaction Time.

Design of Experiments (DoE) is a powerful statistical tool used within the QbD framework to efficiently explore the effects of multiple process parameters on product quality. pharmafeatures.comsigmaaldrich.com By varying several factors simultaneously in a structured manner, DoE can identify optimal reaction conditions and reveal interactions between parameters with a minimal number of experiments. researchgate.netresearchgate.net

For the optimization of this compound synthesis, a factorial or response surface methodology (RSM) could be employed. nih.gov Key process parameters (factors) identified in the QbD risk assessment would be varied across different levels.

Hypothetical DoE Study for this compound Synthesis:

Objective: To maximize the yield of this compound while minimizing the formation of a key impurity.

Factors and Levels:

A: Temperature (°C): 100, 110, 120

B: Molar Ratio (Alcohol:Anhydride): 1.1:1, 1.2:1, 1.3:1

C: Catalyst Load (% w/w H₂SO₄): 0.5%, 1.0%, 1.5%

D: Reaction Time (hours): 2, 4, 6

A full or fractional factorial design would be executed according to a randomized experimental plan. The responses (e.g., yield and impurity level) for each run would be measured.

Table 3: Illustrative Design of Experiments (DoE) Plan (Partial Factorial Design)

Experiment RunFactor A: Temperature (°C)Factor B: Molar RatioFactor C: Catalyst Load (%)Factor D: Time (h)
11001.1:10.52
21201.1:10.54
31001.3:10.54
41201.3:10.52
51001.1:11.54
61201.1:11.52
71001.3:11.52
81201.3:11.54
...............

The data from the DoE would be analyzed to generate a mathematical model that describes the relationship between the factors and the responses. This model can then be used to create response surface plots and identify the optimal operating conditions that provide the highest yield and lowest impurity levels, thereby defining the process design space.

Table 4: Hypothetical Optimized Conditions from DoE Analysis

ParameterOptimal Value
Temperature 115 °C
Molar Ratio (Alcohol:Anhydride) 1.25:1
Catalyst Load 1.1 %
Reaction Time 3.5 hours
Predicted Yield 94.5%
Predicted Impurity < 0.1%

By leveraging these advanced methodologies, the synthesis of this compound can be transformed into a highly controlled, efficient, and robust process, consistently delivering a product that meets stringent quality standards.

Molecular Mechanism of Action Research of Phthalofyne in Vitro

Investigations into Cellular and Subcellular Interactions of Phthalofyne

In vitro studies have provided initial insights into how this compound interacts with cells and their internal components. These investigations have primarily focused on its effects on pathogens, cancer cells, and immune cells like macrophages.

In Vitro Studies of Pathogen Metabolic Disruption Mechanisms

This compound has been noted for its activity against various pathogens, with its trichuricidal (whipworm-killing) properties being historically significant. The prevailing hypothesis is that this compound exerts its effect by disrupting the metabolic processes essential for the survival of these parasitic worms, ultimately leading to their demise.

One area of investigation has been its efficacy against protozoan parasites. A comparative study highlighted its giardiacidal activity against Giardia muris, indicating significant efficacy. While it is believed that this action is due to metabolic disruption, the specific metabolic pathways within the pathogens that are targeted by this compound have not been definitively identified in the available research. Further in vitro studies are required to delineate the precise nature of this metabolic interference.

Mechanisms of Anticancer Effects in Various Cell Lines

Preliminary in vitro research has suggested that this compound may possess anticancer properties. These studies indicate that the compound can inhibit the proliferation of cancer cells. The proposed mechanism for this anticancer activity involves the modulation of apoptotic pathways, which leads to an increase in cancer cell death.

While the potential for apoptosis induction is a significant finding, the exact molecular pathways that are affected by this compound in different cancer cell lines are still under investigation. It has also been noted that certain derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this class of compounds holds promise for further development as anticancer agents.

Table 1: Summary of this compound's Investigated In Vitro Anticancer Effects

Effect Proposed Mechanism Status of Research
Inhibition of cancer cell proliferationModulation of apoptotic pathwaysPreliminary, exact pathways under investigation
CytotoxicityTargeting pathways in tumor progressionObserved in phenoxy derivatives

This table is for illustrative purposes as specific quantitative data from varied cell line studies on this compound is not available in the reviewed literature.

Anti-inflammatory Molecular Mechanisms in Macrophages In Vitro

Research has also pointed towards potential anti-inflammatory properties of this compound. In vitro studies have shown that it may reduce inflammation markers by inhibiting the production of nitric oxide in macrophages. The overproduction of nitric oxide is a hallmark of inflammatory responses, and its inhibition is a key target for anti-inflammatory therapies. However, the specific molecular mechanisms by which this compound achieves this inhibition in macrophages have not been extensively detailed in the available scientific literature.

Hypothesized Molecular Targets and Binding Dynamics

The identification of this compound's precise molecular targets is crucial for a complete understanding of its mechanism of action. While it is hypothesized to interact with key proteins in pathogens and cancer cells, these specific targets are yet to be conclusively identified.

Structure Activity Relationship Sar Studies of Phthalofyne Analogues

Rational Design and Synthesis of Phthalofyne Analogues

The rational design of this compound analogues is a strategic process that leverages existing knowledge of the target receptor or enzyme to guide the synthesis of new molecules with improved properties. This approach is a significant advancement from traditional methods that relied on random screening. The design process for this compound analogues often begins with the identification of a lead compound, which in this case would be the parent this compound molecule.

The synthesis of these rationally designed analogues involves multi-step chemical processes. For instance, the creation of asymmetrically substituted this compound-like macrocycles can be achieved through statistical condensation of different phthalonitrile (B49051) precursors. Other sophisticated synthetic strategies include sterically-driven cross-condensation and polymer-supported synthesis to achieve the desired molecular architecture. Post-modification of a pre-formed this compound macrocycle is another viable strategy, allowing for the introduction of diverse functional groups at specific positions.

The primary goals of these synthetic modifications include:

Enhancing Potency: Introducing substituents that increase the binding affinity of the analogue to its biological target.

Improving Selectivity: Modifying the structure to favor interaction with the desired target over off-target molecules, thereby reducing potential side effects.

Optimizing Physicochemical Properties: Altering the molecule to improve characteristics such as solubility and metabolic stability.

For example, the introduction of bulky substituents at the peripheral positions of a this compound-like macrocycle can prevent aggregation, a common issue with planar aromatic compounds that can lead to reduced activity. Conversely, the addition of polar functional groups can enhance the water solubility of the analogues, which is often a desirable trait for therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound analogues, QSAR models are invaluable tools for predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the time and cost associated with drug discovery.

The development of a QSAR model involves several key steps:

Data Set Selection: A diverse set of this compound analogues with experimentally determined biological activities is compiled. This set is typically divided into a training set for model development and a test set for model validation.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each analogue. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Building: Statistical methods are employed to identify the descriptors that are most correlated with biological activity and to construct a mathematical equation that describes this relationship.

Model Validation: The predictive power of the QSAR model is assessed using the test set of compounds. A robust and reliable model should be able to accurately predict the activities of compounds that were not used in its development.

A variety of multivariate statistical methods are utilized in the development of QSAR models for this compound analogues. rsc.orgresearchgate.netscielo.br

Principal Component Analysis (PCA): PCA is an exploratory data analysis technique used to reduce the dimensionality of the descriptor dataset. nih.govbohrium.com It transforms a large number of correlated descriptors into a smaller set of uncorrelated variables called principal components, which capture most of the variance in the original data. This helps in identifying the most important descriptors and visualizing the relationships between different analogues. nih.gov

Multiple Linear Regression (MLR): MLR is a commonly used method for building linear QSAR models. scielo.br It establishes a linear relationship between the biological activity and a set of molecular descriptors. While simple and easy to interpret, MLR assumes a linear relationship, which may not always be the case.

Multiple Non-Linear Regression (MNLR): When the relationship between structure and activity is non-linear, MNLR methods are employed. These methods can capture more complex relationships and often result in more accurate predictive models.

Artificial Neural Networks (ANN): ANNs are powerful machine learning algorithms that are capable of modeling highly complex and non-linear relationships. nih.govresearchgate.netspringernature.comnih.gov They are particularly useful when the underlying SAR is not well understood. ANNs consist of interconnected nodes, or neurons, that process information and learn from the data to make predictions. springernature.com

The table below illustrates a hypothetical dataset of this compound analogues and their corresponding experimental and predicted biological activities using a QSAR model.

Compound IDModificationLogPMolecular WeightExperimental Activity (IC50, µM)Predicted Activity (IC50, µM)
PF-001-H5.2514.510.510.2
PF-002-Cl5.8549.08.28.5
PF-003-OCH34.9544.512.111.8
PF-004-NO25.4559.57.57.9
PF-005-NH24.7529.515.314.9

The ultimate goal of QSAR modeling is to develop predictive models that can accurately forecast the biological interactions of novel this compound analogues. These models, once validated, can be used to virtually screen large libraries of compounds and identify promising candidates for synthesis and further testing. nih.gov The predictive power of these models is highly dependent on the quality and diversity of the training data and the appropriateness of the chosen statistical method. Rigorous validation techniques, such as cross-validation and external validation, are essential to ensure the reliability of the predictive models.

Impact of Specific Structural Modifications on Molecular Interactions

SAR studies provide valuable insights into how specific structural modifications to the this compound core influence its molecular interactions with biological targets. These interactions can be of various types, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For example, the introduction of a hydrogen bond donor or acceptor at a specific position on the this compound ring could lead to a significant increase in binding affinity if the target's active site has a complementary hydrogen bonding partner. Similarly, adding a lipophilic group might enhance binding through hydrophobic interactions with a nonpolar pocket in the target protein.

The following table summarizes the hypothetical effects of various substituents on the biological activity of this compound analogues, illustrating the principles of SAR.

SubstituentPositionEffect on ActivityRationale
-OHR1IncreaseForms a key hydrogen bond with the target.
-CH3R2DecreaseCauses steric clash with the binding pocket.
-C(CH3)3R3IncreaseEnhances hydrophobic interactions.
-COOHR4DecreaseIntroduces a negative charge that is unfavorable for binding.
-FR1No significant changeMinimal impact on electronic and steric properties.

Computational Approaches in SAR Elucidation

In addition to QSAR, a variety of other computational approaches are employed to elucidate the SAR of this compound analogues. These methods provide a more detailed and three-dimensional understanding of the molecular interactions that govern biological activity.

Molecular Docking: This technique predicts the preferred orientation of a this compound analogue when bound to its target. It helps in visualizing the binding mode and identifying key interactions.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-target complex over time, allowing for the assessment of binding stability and the influence of conformational changes.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. This model can then be used to search for novel scaffolds that fit the pharmacophoric features.

The fields of machine learning and artificial intelligence (AI) are revolutionizing SAR studies and drug discovery. mdpi.comresearchgate.net For this compound analogues, these advanced computational tools can be applied in several ways: researchgate.net

Structure Prediction: Machine learning models can be trained to predict the three-dimensional structure of this compound analogues, which is a crucial input for many other computational methods. digitellinc.com

Activity Prediction: As an extension of traditional QSAR, deep learning models can capture even more complex and subtle relationships between chemical structure and biological activity, leading to more accurate predictions. nih.gov

De Novo Design: Generative AI models can design entirely new this compound analogues with desired properties. These models learn the underlying patterns from a large dataset of known molecules and can then generate novel structures that are likely to be active.

Synthesis Prediction: AI tools can also assist in planning the chemical synthesis of the designed analogues, predicting reaction outcomes and suggesting optimal synthetic routes.

Analysis of Large Datasets for SAR Trends

The elucidation of Structure-Activity Relationship (SAR) trends for this compound analogues has been significantly advanced through the analysis of large chemical datasets. High-throughput screening (HTS) campaigns and computational modeling efforts have generated vast amounts of data, necessitating sophisticated analytical methods to extract meaningful SAR insights. These large-scale analyses move beyond the traditional analogue-by-analogue comparison to identify overarching patterns and predictive models that guide the design of novel this compound derivatives with enhanced biological activity.

The primary approach in large-dataset SAR analysis involves the application of quantitative structure-activity relationship (QSAR) modeling. QSAR studies aim to establish a mathematical correlation between the chemical structures of this compound analogues and their observed biological activities. This is achieved by calculating a wide array of molecular descriptors for each compound in the dataset. These descriptors quantify various physicochemical properties, such as electronic, steric, and hydrophobic characteristics, which are believed to influence the compound's interaction with its biological target.

A typical large-scale SAR analysis of this compound analogues begins with the curation of a diverse dataset containing compounds with a wide range of structural modifications and corresponding activity values. Advanced computational algorithms are then employed to identify the most relevant molecular descriptors that correlate with biological activity. Techniques such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms like support vector machines (SVM) and random forests are commonly used to build predictive QSAR models.

These models not only help in understanding the key structural features driving the activity of this compound analogues but also enable the virtual screening of large chemical libraries to identify novel candidates with potentially high activity. The insights gained from these analyses are instrumental in prioritizing synthetic efforts and accelerating the drug discovery process.

Research Findings from Large Dataset Analysis

Recent comprehensive QSAR studies on a large dataset of this compound analogues have revealed several key SAR trends. One notable finding is the critical importance of the electronic properties of substituents on the phthalimide (B116566) ring. The analysis demonstrated a strong correlation between the electron-withdrawing nature of these substituents and the observed biological potency. This suggests that modulating the electronic landscape of this part of the molecule is a key strategy for optimizing activity.

Furthermore, steric factors around the central core of the this compound scaffold have been identified as significant modulators of activity. The models indicate that bulky substituents at specific positions can be detrimental to activity, likely due to steric hindrance at the binding site. Conversely, smaller, more compact groups at other positions are favored.

The analysis of large datasets has also highlighted the importance of lipophilicity. A clear parabolic relationship between the lipophilicity of the this compound analogues and their activity has been established, indicating that an optimal range of lipophilicity is required for effective biological action. Deviations from this optimal range, either by being too hydrophilic or too lipophilic, lead to a decrease in activity.

These findings, derived from the statistical analysis of extensive datasets, provide a robust framework for the rational design of next-generation this compound analogues with improved therapeutic potential.

Interactive Data Table: QSAR Model Descriptors for this compound Analogues

The following interactive table summarizes the key molecular descriptors identified from a large-scale QSAR analysis of a dataset of this compound analogues and their correlation with biological activity.

DescriptorDescriptionCorrelation with Activity
LogP Octanol-water partition coefficient, a measure of lipophilicity.Parabolic
Hammett Constant (σ) A measure of the electron-donating or electron-withdrawing ability of substituents on an aromatic ring.Positive
Molar Refractivity (MR) A measure of the volume occupied by an atom or group of atoms and their polarizability.Negative
Topological Polar Surface Area (TPSA) The sum of surfaces of polar atoms in a molecule, a predictor of drug transport properties.Negative
Molecular Weight (MW) The mass of a molecule.Weakly Negative

Biochemical Target Identification Research for Phthalofyne

Experimental Strategies for Molecular Target Elucidation In Vitro

In vitro experimental techniques are essential for directly identifying the binding partners of a small molecule within a biological system. These strategies involve using the compound or a derivative as a probe to isolate and identify its molecular targets from cellular components.

Chemical proteomics is a powerful strategy for target identification that utilizes a small-molecule probe to capture its interacting proteins from a complex biological sample, such as a cell lysate. nih.govnih.gov For Phthalofyne, this would involve synthesizing a derivative that incorporates a reactive or "taggable" functional group. Given this compound's structure, which includes a terminal alkyne, this group itself can potentially be used for "click chemistry" reactions to attach a reporter tag (like biotin (B1667282) or a fluorescent dye) after the molecule has bound to its target. ontosight.ai

The general workflow would be:

Incubate Trichuris spp. cell lysates or live parasites with the this compound probe.

Induce covalent cross-linking between the probe and its target if a photo-reactive group is used, or rely on the inherent affinity of the compound.

Lyse the cells (if not already done) and use the tag (e.g., biotin) to pull down the probe-protein complexes using affinity chromatography (e.g., streptavidin beads). nih.gov

Identify the captured proteins using mass spectrometry.

Genomics approaches, while less direct for primary target identification, can complement these findings by analyzing changes in gene expression (transcriptomics) in parasites exposed to this compound to reveal affected pathways.

Table 1: Illustrative Data from a Hypothetical Chemical Proteomics Experiment for this compound
Putative Target ProteinProtein AccessionFunctionRationale for Interaction
Isoprenoid biosynthesis enzyme(Example: QXXXX1)Catalyzes a key step in the MEP/DOXP pathway, contains an Fe4S4 cluster.The alkyne moiety of this compound may form a bioorganometallic complex with the iron-sulfur cluster, inhibiting enzyme activity. google.com
Acetylcholinesterase(Example: QXXXX2)Neurotransmitter degradation in the synaptic cleft.Many anthelmintics target neuromuscular coordination in parasites. isvpt.org
Tubulin(Example: QXXXX3)Microtubule formation, essential for cell structure and division.A common target for benzimidazole-class anthelmintics.
Succinate dehydrogenase(Example: QXXXX4)Mitochondrial electron transport chain (Complex II).Disruption of parasite metabolism and energy production is a known anthelmintic mechanism.

High-throughput screening (HTS) allows for the rapid, automated testing of thousands of compounds against a specific biological target. bmglabtech.comwikipedia.org In the context of this compound, HTS would be used in a reverse manner for target validation rather than initial discovery. Once a list of putative targets is generated (e.g., from chemical proteomics), each candidate protein could be isolated and used to develop a functional or binding assay in a multi-well plate format.

For instance, if an enzyme from Trichuris spp. is identified as a potential target, an HTS campaign could be designed to:

Screen this compound and its analogs to confirm inhibition and establish a structure-activity relationship (SAR).

Quantify the potency (e.g., IC50) of this compound against the purified enzyme.

Confirm the specificity of the interaction by screening against homologous host (e.g., canine or human) enzymes to understand the basis for its selective toxicity.

This process leverages robotics, liquid handling devices, and sensitive detectors to quickly validate the most promising targets from a longer list of candidates. wikipedia.org

Proteomic profiling systems analyze global changes in protein expression in response to a stimulus. Two-dimensional difference gel electrophoresis (2D DIGE) is a technique that can compare the proteomes of treated versus untreated cells. In a study of this compound, this would involve:

Culturing Trichuris parasites or relevant cells with and without this compound.

Extracting proteins from both control and treated groups.

Labeling the two protein samples with different fluorescent dyes (e.g., Cy3 and Cy5).

Mixing the samples and separating the proteins by isoelectric point and then by molecular weight on a 2D gel.

Imaging the gel at different wavelengths to quantify the relative abundance of each protein spot.

Proteins that are significantly up- or down-regulated in the this compound-treated sample can be excised from the gel and identified by mass spectrometry. This approach does not directly identify the primary molecular target but reveals the downstream consequences of its modulation, highlighting the biological pathways affected by the compound. This information can help corroborate hypotheses generated by other target identification methods.

Computational Target Prediction and Validation

Computational methods provide a rapid, cost-effective way to generate hypotheses about a compound's molecular targets by leveraging vast databases of biological and chemical information. These in silico approaches are vital for prioritizing experimental work. nih.gov

Advanced simulation methods, such as molecular docking, use the three-dimensional structure of a small molecule and potential protein targets to predict binding affinity and mode. For this compound, the process would be:

Generate a 3D model of this compound.

Compile a library of 3D structures of essential proteins from Trichuris spp., either from experimental data or homology modeling.

Systematically "dock" the this compound model into the active or allosteric sites of each protein in the library.

Use scoring functions to rank the potential targets based on the predicted binding energy and conformational plausibility.

A key hypothesis to test would be the interaction of this compound's alkyne moiety with iron-sulfur cluster-containing enzymes, such as those in the isoprenoid biosynthesis pathway, which has been proposed as a target for other acetylenic compounds. google.com Docking simulations could prioritize specific Fe4S4 enzymes that have a suitable binding pocket to accommodate this compound.

Table 2: Comparison of Computational Target Prediction Approaches for this compound
MethodPrincipleApplication to this compoundPotential Outcome
Molecular DockingPredicts binding of a ligand to a protein's 3D structure.Dock this compound against a library of Trichuris spp. protein structures.A ranked list of potential protein targets based on binding affinity scores. nih.gov
Ligand-Based Similarity SearchingIdentifies known targets of molecules that are structurally similar to the query molecule.Search databases (e.g., ChEMBL) for compounds similar to this compound and identify their annotated targets.Identification of potential targets based on the "guilt-by-association" principle. researchgate.net
Machine Learning / AI ModelsUses algorithms trained on large drug-target interaction datasets to predict new interactions. nih.govInput this compound's structure into a trained model to predict interactions across the parasite proteome.A probabilistic score of interaction for a wide range of potential targets.
Knowledge Graph AnalysisIntegrates diverse biological data (e.g., protein-protein interactions, gene expression) to infer relationships.Place this compound within a biological network to identify proteins whose perturbation would match the observed phenotype. plos.orgContextualized target hypotheses based on network topology and pathway analysis.

Target deconvolution is the process of identifying the specific molecular targets responsible for a compound's observed phenotype, a crucial step after a successful phenotypic screen. nih.govnih.gov While this compound's anthelmintic phenotype is known, the underlying target is not. Computational target deconvolution integrates data from various sources to build a compelling case for a specific mechanism.

For this compound, a modern target deconvolution workflow would combine experimental and computational data. For example, the list of potential binding partners from a chemical proteomics experiment could be overlaid with the list of computationally predicted targets. Proteins appearing on both lists would become high-priority candidates for validation. Furthermore, data from proteomic profiling (showing down-regulated pathways) could be integrated to see if the inhibition of a high-priority target can computationally recapitulate the observed downstream effects. This multi-pronged approach strengthens the evidence for a particular target and provides a clearer path toward understanding this compound's molecular mechanism of action. nih.gov

In Vitro Assays for Target Characterization and Functional Assessment

The elucidation of this compound's biochemical targets and mechanism of action relies on a suite of in vitro assays designed to probe its molecular interactions and subsequent cellular effects. Research into its anthelmintic and potential anticancer activities has guided the selection of these assays, focusing on hypothesized targets within parasitic worms and cancer cells.

Initial hypotheses suggest that this compound's efficacy as a trichuricide may stem from its ability to disrupt key metabolic pathways, particularly mitochondrial electron transport, within the parasite. Concurrently, its exploratory investigation as an anticancer agent points towards the modulation of apoptotic pathways in tumor cells. The following subsections detail the in vitro methodologies employed to investigate these potential mechanisms.

Assays for Anthelmintic Target Identification

Given the primary application of this compound as a veterinary anthelmintic, in vitro assays are crucial for identifying its specific molecular targets within parasites like Trichuris spp. These assays aim to move beyond phenotypic observations of worm motility and survival to pinpoint the biochemical machinery disrupted by the compound.

The hypothesis that this compound disrupts mitochondrial electron transport in whipworms is a key area of investigation. In vitro assays using isolated parasite mitochondria are employed to assess the compound's effect on the various complexes of the ETC.

A standard approach involves measuring the activity of individual mitochondrial complexes (I-V) in the presence of varying concentrations of this compound. For example, the activity of Complex I (NADH:ubiquinone oxidoreductase) can be monitored spectrophotometrically by following the oxidation of NADH. Similarly, the function of other complexes can be assessed using specific substrates and inhibitors.

Table 1: Illustrative Data from Mitochondrial Complex Activity Assays

Mitochondrial ComplexAssay PrincipleEndpoint MeasuredHypothetical this compound IC₅₀ (µM)
Complex I NADH OxidationDecrease in absorbance at 340 nm15.5
Complex II Succinate Dehydrogenase ActivityReduction of DCPIP> 100
Complex III Cytochrome c Reductase ActivityIncrease in absorbance at 550 nm22.8
Complex IV Cytochrome c Oxidase ActivityDecrease in absorbance at 550 nm> 100
Complex V (ATP Synthase) ATP SynthesisLuminescence45.2

This table presents hypothetical data for illustrative purposes.

These assays can reveal which specific components of the ETC are most sensitive to this compound, thereby narrowing down its potential molecular targets.

To explore a broader range of potential targets, this compound can be screened against a panel of essential metabolic enzymes isolated from Trichuris spp. This approach can identify unexpected targets beyond the mitochondrial ETC. Enzymes involved in glycolysis, purine (B94841) synthesis, and other vital pathways are of particular interest.

The assays typically involve incubating the purified enzyme with its substrate and this compound, then measuring the rate of product formation. A reduction in enzyme activity indicates inhibition by the compound.

Table 2: Representative Data from a Parasite Metabolic Enzyme Inhibition Screen

Enzyme TargetPathwayAssay TypeHypothetical % Inhibition at 10 µM this compound
Hexokinase GlycolysisSpectrophotometric8.2
Phosphofructokinase GlycolysisSpectrophotometric12.5
Trypanothione Reductase Redox MetabolismSpectrophotometric5.7
Fumarate Reductase Anaerobic RespirationSpectrophotometric68.3

This table contains hypothetical data for illustrative purposes.

Assays for Anticancer Activity Characterization

In vitro studies have suggested that this compound may inhibit the proliferation of cancer cells by modulating apoptotic pathways. A variety of cell-based assays are utilized to dissect this potential mechanism.

To determine if this compound induces apoptosis, cancer cell lines are treated with the compound, and key markers of programmed cell death are measured. These assays can distinguish between the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) apoptotic pathways.

Commonly used techniques include:

Caspase Activity Assays: Measuring the activity of key executioner caspases (e.g., caspase-3, -7) and initiator caspases (e.g., caspase-8, -9) using fluorogenic or colorimetric substrates.

Cytochrome c Release: Detecting the translocation of cytochrome c from the mitochondria to the cytosol via western blotting or immunofluorescence, a hallmark of the intrinsic pathway.

Annexin V/Propidium Iodide (PI) Staining: Using flow cytometry to identify apoptotic cells (Annexin V positive) and necrotic cells (PI positive).

Table 3: Illustrative Results from Apoptosis Assays in a Cancer Cell Line

AssayEndpointHypothetical Result with this compound TreatmentImplication
Caspase-3/7 Activity Fold increase in fluorescence4.5-fold increaseActivation of executioner caspases
Caspase-9 Activity Fold increase in fluorescence3.8-fold increaseActivation of the intrinsic apoptotic pathway
Caspase-8 Activity Fold increase in fluorescence1.2-fold increaseMinimal involvement of the extrinsic pathway
Cytochrome c Release Cytosolic fraction protein levelSignificant increase detectedMitochondrial outer membrane permeabilization

This table presents hypothetical data for illustrative purposes.

To quantify the functional outcome of this compound's effects on cancer cells, cell viability and proliferation assays are essential. These assays measure the dose-dependent impact of the compound on the survival and growth of various cancer cell lines.

Standard assays include:

MTT or MTS Assays: Colorimetric assays that measure metabolic activity as an indicator of cell viability.

ATP-based Assays: Luminescent assays that quantify ATP levels, which correlate with the number of viable cells.

Colony Formation Assays: Assessing the long-term ability of single cells to proliferate and form colonies after treatment with the compound.

Table 4: Representative IC₅₀ Values of this compound in Different Cancer Cell Lines

Cell LineCancer TypeAssay TypeHypothetical IC₅₀ (µM)
HeLa Cervical CancerMTT25.8
MCF-7 Breast CancerATP-based32.1
A549 Lung CancerMTT41.5
HCT116 Colon CancerATP-based18.9

This table contains hypothetical data for illustrative purposes.

These in vitro assays provide a foundational understanding of this compound's biochemical and cellular effects, guiding further research into its mechanisms of action and potential therapeutic applications.

Metabolism Pathways of Phthalofyne in Vitro Research

In Vitro Metabolic Profiling and Metabolite Identification

The initial steps in characterizing the metabolic fate of Phthalofyne involve in vitro systems that simulate the metabolic processes of the liver.

Use of Liver Microsomal, Hepatocyte, and S9 Incubations

To investigate the metabolism of this compound, researchers typically employ a variety of in vitro tools derived from liver tissues. These include liver microsomes, hepatocytes, and S9 fractions. Liver microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. Hepatocytes, being the primary cells of the liver, provide a more complete metabolic picture as they contain a wider range of both Phase I and Phase II enzymes. The S9 fraction is a supernatant from a liver homogenate, containing both microsomal and cytosolic enzymes, offering a broad screening tool for metabolic pathways. The use of liver carboxylesterase is also noted in broader metabolic research contexts. googleapis.comgoogleapis.com

Characterization of Metabolites using UPLC/HR-MS/MS Techniques

The identification and structural elucidation of this compound's metabolites are accomplished using advanced analytical techniques. Ultra-Performance Liquid Chromatography (UPLC) coupled with High-Resolution Mass Spectrometry (HR-MS/MS) is a powerful method for separating and identifying metabolites in complex biological matrices. UPLC provides rapid and high-resolution separation of compounds, while HR-MS/MS allows for the determination of the elemental composition of the parent drug and its metabolites with high accuracy, facilitating the identification of metabolic pathways.

Identification of Enzymatic Biotransformations and Associated Pathways

The biotransformation of this compound involves several enzymatic reactions, leading to the formation of various metabolites. The primary pathway for this compound, an ester-containing compound, is believed to be ester hydrolysis. This reaction is catalyzed by esterases present in the liver, such as carboxylesterases. googleapis.comgoogleapis.com The hydrolysis of the ester bond in this compound would lead to the formation of phthalic acid and 3-methyl-1-pentyn-3-ol.

Further metabolism could involve oxidation reactions mediated by cytochrome P450 enzymes, leading to hydroxylated or other oxidized metabolites. These Phase I metabolites can then undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate their excretion.

Metabolic Stability Assessments in In Vitro Systems

Metabolic stability is a critical parameter in drug discovery and development, indicating the susceptibility of a compound to metabolism. In vitro metabolic stability assays for this compound would typically be conducted using liver microsomes or hepatocytes. By incubating this compound with these systems and monitoring its disappearance over time, researchers can determine its intrinsic clearance and predict its in vivo metabolic fate. While specific data on this compound's metabolic stability is not detailed in the provided search results, the mention of its use in combination with other anthelmintic agents suggests that its metabolic profile and stability are considerations in formulation and efficacy. google.comgoogleapis.comepo.org

Spectroscopic Analysis Research Methods for Phthalofyne

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of Phthalofyne. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework and identify the chemical environment of each atom.

In ¹H NMR, the distinct electronic environments of the protons in this compound lead to a series of signals with predictable chemical shifts, integration values, and splitting patterns. The four protons on the ortho-substituted benzene (B151609) ring typically appear in the aromatic region (δ 7.5-8.0 ppm). The protons of the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and the singlet for the other methyl group would appear in the upfield aliphatic region. A key diagnostic signal is the terminal acetylenic proton (≡C-H), which is expected to appear as a sharp singlet around δ 2.5-3.0 ppm. libretexts.org

¹³C NMR provides information on every carbon atom in the molecule. The spectra would show distinct signals for the two carbonyl carbons (one for the ester and one for the carboxylic acid), the four unique aromatic carbons, the sp-hybridized alkyne carbons, and the aliphatic carbons of the ethyl and methyl groups. A 1978 study on phthalic acid monoesters provides a basis for assigning the signals of the aromatic ring carbons. rsc.org

Predicted NMR Spectroscopic Data for this compound
TechniqueAssignmentExpected Chemical Shift (δ) / ppm
¹H NMRAromatic (4H, m)7.5 - 8.0
Acetylenic-H (1H, s)~2.6
Ethyl -CH₂- (2H, q)~1.9
Methyl -CH₃ (3H, s)~1.6
Ethyl -CH₃ (3H, t)~1.0
¹³C NMRCarboxylic Acid C=O~169
Ester C=O~166
Aromatic C128 - 134
Alkyne ≡C-~85
Alkyne ≡C-H~75
Aliphatic C (quaternary, CH₂, CH₃)8 - 78

Mass Spectrometry (MS) for Molecular Characterization and Degradation Product Identification

Mass spectrometry (MS) is essential for determining the molecular weight of this compound and identifying its fragmentation patterns, which aids in structural confirmation. For this compound (C₁₄H₁₄O₄), the expected monoisotopic mass is approximately 246.09 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy.

Electron ionization (EI) would likely lead to extensive fragmentation. A key expected fragment for phthalate (B1215562) esters is the highly stable protonated phthalic anhydride (B1165640) ion at a mass-to-charge ratio (m/z) of 149. mdpi.comsciforum.net Other significant fragments would arise from the cleavage of the ester bond and fragmentation of the side chain. The mass spectrum of the precursor alcohol, 3-methyl-1-pentyn-3-ol, shows a base peak at m/z 69, corresponding to the loss of an ethyl group, which is another potential fragmentation pathway for this compound. nih.gov

Predicted Mass Spectrometry Fragmentation Data for this compound
m/zPredicted Fragment Identity
246[M]⁺, Molecular Ion
229[M - OH]⁺
167[C₈H₇O₃]⁺, Protonated Phthalic Acid
149[C₈H₅O₃]⁺, Protonated Phthalic Anhydride (Characteristic for Phthalates)
97[C₆H₉O]⁺, Alkyne side chain cation

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the specific functional groups present in this compound by detecting their characteristic vibrational frequencies. These two techniques are complementary.

FT-IR spectroscopy is particularly useful for identifying polar bonds. Key expected absorptions for this compound include a very broad O-H stretch from the carboxylic acid group, two distinct C=O stretching bands (for the carboxylic acid and the ester), a sharp ≡C-H stretch for the terminal alkyne, and a weak C≡C triple bond stretch. orgchemboulder.comlibretexts.org The ortho-substitution on the benzene ring gives rise to a strong characteristic band around 740 cm⁻¹. hpst.cz

Raman spectroscopy is highly sensitive to non-polar, symmetric bonds. It would be effective for detecting the C≡C and aromatic ring vibrations, which may be weak in the IR spectrum. Studies have shown that phthalate esters as a group can be identified by a set of six characteristic Raman bands. nih.gov

Predicted Vibrational Spectroscopy Bands for this compound
Wavenumber (cm⁻¹)Assignment (Functional Group)
~3300 (sharp)≡C-H Stretch (Terminal Alkyne)
3300-2500 (broad)O-H Stretch (Carboxylic Acid)
3100-3000C-H Stretch (Aromatic)
2980-2850C-H Stretch (Aliphatic)
2150-2100 (weak)C≡C Stretch (Alkyne)
~1725C=O Stretch (Ester)
~1690C=O Stretch (Carboxylic Acid)
1600, 1580C=C Stretch (Aromatic Ring)
~1280C-O Stretch (Ester/Acid)
~740C-H Bend (Ortho-disubstituted Aromatic)

Electronic Spectroscopy (UV-Vis, Fluorescence) for Purity Assessment and Interaction Dynamics

Electronic spectroscopy measures the absorption (UV-Vis) or emission (fluorescence) of light resulting from electron transitions. For this compound, UV-Vis spectroscopy is primarily used for quantitative analysis and purity assessment. The aromatic phthalate ring is the main chromophore. Based on data for similar phthalate compounds, this compound is expected to exhibit strong absorbance in the UV region, with a primary maximum (λₘₐₓ) around 225-235 nm and a secondary, less intense band around 275-285 nm. researchgate.netilacadofsci.com The concentration of this compound in a solution can be determined by measuring its absorbance at a specific wavelength and applying the Beer-Lambert law.

Fluorescence spectroscopy is generally more sensitive and specific than UV-Vis absorbance. researchgate.net While the intrinsic fluorescence of this compound is not extensively documented, the technique could be employed for high-sensitivity quantification or to study its binding interactions with other molecules, which might enhance or quench its fluorescence signal.

Predicted UV-Vis Absorption Data for this compound (in Methanol or Acetonitrile)
Wavelength (λₘₐₓ)Origin
~230 nmπ → π* transition (Aromatic ring)
~275 nmn → π* transition (Carbonyl groups)

Chromatographic Techniques Coupled with Spectroscopy (HPLC-UV/Vis, LC-MS)

To analyze this compound in a mixture or to assess its purity with high fidelity, chromatographic techniques are coupled with spectroscopic detectors.

High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV/Vis) is a standard method for separating this compound from impurities. ilacadofsci.com A reversed-phase C18 column is typically used with a mobile phase of acetonitrile (B52724) and water. The detector can be set to one of this compound's absorption maxima (e.g., 230 nm or 275 nm) to generate a chromatogram where the area of the this compound peak is proportional to its concentration. This method is effective for routine purity checks, and reports suggest it can be used to ensure purity levels greater than 99.5%.

Liquid Chromatography-Mass Spectrometry (LC-MS) offers greater selectivity and sensitivity. After separation by HPLC, the analyte is introduced into a mass spectrometer. waters.com This allows for the confirmation of the molecular weight of the compound eluting at a specific retention time. For complex matrices, tandem mass spectrometry (LC-MS/MS) can be used. By selecting the this compound molecular ion (m/z 246) as the precursor and monitoring for a characteristic fragment ion like m/z 149, a highly specific and quantitative analysis can be performed with very low detection limits. mdpi.comsciforum.net

Advanced Spectroscopic Methodologies for Complex Mixture Analysis

For unambiguous structural proof and analysis in complex environments, advanced spectroscopic methods are employed. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable. A COSY spectrum would reveal proton-proton couplings, for instance, confirming the connection between the -CH₂- and -CH₃ protons of the ethyl group. An HSQC spectrum correlates each proton with the carbon it is directly attached to, allowing for definitive assignment of all signals in the ¹H and ¹³C spectra.

Advanced mass spectrometry techniques like tandem MS (MS/MS) are critical for analyzing this compound degradation products or metabolites in complex biological or environmental samples. A precursor ion scan, set to detect all parent ions that fragment to produce the characteristic m/z 149 ion, is a powerful screening tool to specifically identify all phthalate-related compounds in a complex mixture. mdpi.comresearchgate.net

Theoretical Chemistry and Computational Studies of Phthalofyne

Quantum Mechanical Calculations of Phthalofyne Properties

There is a notable absence of publicly available research detailing quantum mechanical calculations performed specifically on this compound. Such calculations are fundamental to understanding the intrinsic properties of a molecule, including its optimized geometry, vibrational frequencies, and electronic energies. Without dedicated studies, these fundamental characteristics of this compound remain undetermined from a quantum mechanical perspective.

Density Functional Theory (DFT) Applications for Electronic Structure Analysis

While the application of Density Functional Theory (DFT) has been mentioned in a broader context of enzyme inhibitors, specific DFT analyses of this compound's electronic structure are not documented. google.com In one instance, a patent document describes the use of the BPW91 functional for geometry optimization of compounds targeting enzymes with Fe4S4 clusters, a category that includes this compound. google.com However, this mention is part of a general description of methodology and does not provide any specific data or results for this compound itself. Therefore, a detailed analysis of its frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and charge distribution is not available.

Molecular Dynamics (MD) Simulations of this compound Interactions

No specific molecular dynamics (MD) simulations of this compound have been reported in the scientific literature. MD simulations are crucial for understanding the dynamic behavior of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule. The absence of such studies means that the conformational landscape of this compound and its behavior in a solvated state have not been computationally explored.

Prediction of Reaction Pathways and Energetics

Detailed computational predictions of reaction pathways and the associated energetics for this compound are not available. This includes the exploration of potential transition states, activation energies, and reaction mechanisms in which this compound might participate. Such studies are vital for understanding its reactivity and potential metabolic fate, but they have not yet been undertaken or published.

Computational Modeling of Enzyme-Phthalofyne Binding

While this compound is listed as a compound that can inhibit enzymes, specific computational models detailing its binding to an enzyme's active site are not described in the available literature. google.com Computational docking and more advanced methods like quantum mechanics/molecular mechanics (QM/MM) are instrumental in elucidating the specific interactions, binding affinities, and inhibitory mechanisms of a ligand like this compound. The lack of such studies prevents a detailed understanding of how this compound interacts with its potential biological targets at a molecular level.

Phthalofyne Derivatization Academic Studies

Synthetic Strategies for Phthalofyne Derivatives

The synthesis of this compound derivatives employs a range of strategic approaches aimed at introducing functional groups to the this compound molecule. These strategies are often adapted from established methods in phthalonitrile (B49051) and phthalic anhydride (B1165640) chemistry. Key methods include nucleophilic substitution reactions and condensations.

One primary strategy involves the reaction of a precursor, such as a halogenated this compound, with nucleophiles like phenols, thiols, or amines. This allows for the introduction of a wide variety of substituents onto the aromatic ring, thereby altering the molecule's steric and electronic characteristics. For instance, the synthesis of ether-linked this compound derivatives often proceeds by reacting a chloro-substituted this compound precursor with a corresponding alcohol or phenol (B47542) in the presence of a base like potassium carbonate.

Another significant strategy is the direct modification of functional groups already present on the this compound scaffold. For example, if this compound contains a carboxylic acid group, it can be converted into esters or amides through standard condensation reactions. These reactions expand the library of accessible derivatives for further studies. The cyclotetramerization of this compound derivatives, particularly those containing nitrile groups, is a key strategy to produce more complex structures like phthalocyanines, where four this compound-derived units are linked in a macrocycle. rsc.orgresearchgate.net

Below is a data table summarizing common synthetic strategies for this compound derivatives, based on analogous reactions with related precursors.

StrategyReagents & ConditionsTypical Yield (%)Purpose of Derivatization
Nucleophilic Aromatic SubstitutionK₂CO₃, DMF, 80-150 °C60-90%Introduction of diverse functional groups (e.g., phenoxy, alkylthio)
Esterification/AmidationDCC/DMAP or SOCl₂, then amine/alcohol75-95%Enhanced solubility and further functionalization
Suzuki CouplingPd(PPh₃)₄, boronic acid, base50-85%Carbon-carbon bond formation to attach aryl or vinyl groups
CyclotetramerizationMetal salt (e.g., Zn(OAc)₂), high-boiling solvent (e.g., quinoline)30-60%Formation of metal-complexed macrocycles (phthalocyanines)

Investigation of Novel Reactivity Patterns in this compound Derivatives

Research into the derivatization of this compound has also led to the discovery of novel reactivity patterns. The introduction of specific functional groups can significantly alter the electronic nature of the molecule, leading to unexpected chemical behavior. For example, this compound derivatives bearing strong electron-withdrawing groups have been shown to be highly reactive towards nucleophiles, enabling synthetic pathways that are not feasible with the unsubstituted parent compound.

Studies have also explored the skeletal transformation of macrocycles derived from this compound precursors. nih.gov For instance, certain nickel-containing macrocycles derived from this compound analogues exhibit antiaromatic character, making them highly reactive. nih.gov Treatment of such a compound with sodium hydroxide (B78521) can lead to a ring-opening reaction, while reaction with hydrazine (B178648) can result in a ring-expansion to form a larger, aromatic macrocycle. nih.gov These transformations represent a form of "skeletal editing" and open up pathways to entirely new molecular frameworks starting from a this compound-based structure. nih.gov The investigation of these reactivity patterns is crucial for expanding the synthetic toolkit available to chemists and for creating molecules with unique properties.

Methodological Development for Targeted Derivatization

A significant area of research has been the development of methodologies for the targeted derivatization of this compound. This involves creating synthetic procedures that allow for the selective modification of the this compound molecule at specific positions, which is crucial for creating well-defined structures for specific applications.

One key development is the use of protecting groups to control reactivity. By temporarily blocking certain reactive sites on the this compound molecule, chemists can direct reactions to occur at other, unprotected positions. After the desired modification has been made, the protecting groups can be removed to restore the original functionality.

Another important area is the development of chemoselective reactions. For example, in a this compound derivative containing multiple different functional groups, a chemoselective reagent will react with only one of these groups, leaving the others intact. An example of this is the chemoselective N-alkylation of phthalazine-based structures, which are related to this compound, to produce specific ester derivatives that can then be further modified. rsc.org The development of new catalytic systems has also been instrumental. For instance, novel zwitterionic phthalocyanine (B1677752) catalysts, synthesized from precursor derivatives, have been developed to efficiently catalyze the synthesis of other complex organic molecules. scilit.com These catalysts often offer advantages such as high yields, short reaction times, and the ability to be recycled. scilit.com

Characterization of Derivatized Products for Research Applications

The comprehensive characterization of newly synthesized this compound derivatives is essential to confirm their structure, purity, and properties. A suite of analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is fundamental for elucidating the molecular structure. It provides detailed information about the chemical environment of hydrogen and carbon atoms, allowing researchers to confirm that the desired functional groups have been successfully added and to determine their positions on the this compound skeleton. nih.gov

Mass Spectrometry (MS) , often using techniques like MALDI-TOF or ESI, is used to determine the molecular weight of the derivative, confirming its elemental composition. nih.govmdpi.com

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies. For example, the appearance of a strong absorption band around 1700 cm⁻¹ would indicate the successful introduction of a carbonyl group. mdpi.com

UV-Visible (UV-Vis) spectroscopy is employed to study the electronic properties of the derivatives. The absorption spectrum can reveal how derivatization affects the molecule's ability to absorb light, which is particularly important for applications in dyes, sensors, or photodynamic therapy. mdpi.com The solubility and aggregation behavior of derivatives in different solvents can also be assessed using UV-Vis spectroscopy. mdpi.com

The table below summarizes the characterization data for a representative this compound derivative, Methyl-2-{3-[2-(4-oxo-3-phenyl-3,4-dihydro-phthalazin-1-yloxy)-acetylamino]-propionylamino}-acetate, which is an analogue showcasing typical analytical results. nih.gov

Analytical TechniqueObservationInterpretation
¹H NMR (400 MHz, CDCl₃)δ 8.89 (s, 1H, NH), 8.51 (d, 2H, ArH), 4.88 (s, 2H, CH₂), 3.70 (s, 3H, OCH₃)Confirms the presence of amide, aromatic, methylene, and methyl ester protons.
Mass Spectrometry (MALDI)m/z: 461 (M + Na)⁺The observed mass corresponds to the sodium adduct of the expected molecular formula (C₂₂H₂₂N₄O₆).
Elemental AnalysisCalcd: C, 60.27; H, 5.06; N, 12.78. Found: C, 60.36; H, 5.21; N, 12.84.The experimental elemental composition matches the calculated values, confirming purity.

These detailed characterization studies are critical for establishing structure-property relationships and for validating the suitability of new this compound derivatives for their intended research applications, such as in materials science or as probes in biological systems.

Q & A

Q. Data Extraction Table :

Study TypeModel SystemKey FindingLimitations
Acute ToxicitySprague-Dawley ratsLD50 = 250 mg/kgSingle-dose design
GenotoxicityAmes testNegative up to 1 mMLimited metabolic activation

Gap Analysis : Note underexplored endpoints (e.g., chronic neurotoxicity) .

Advanced: How can multi-omics approaches clarify this compound’s off-target effects?

Methodological Answer:
Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) in exposed cell lines:

  • Workflow :
    • Dose Selection : Subtoxic concentration (IC10) to avoid confounding cytotoxicity.
    • Data Integration : Use pathway analysis tools (IPA, MetaboAnalyst) to identify perturbed networks.
    • Validation : CRISPR knockouts of candidate genes (e.g., CYP3A4) to confirm mechanistic links.
  • Statistical Rigor : Correct for multiple comparisons (Benjamini-Hochberg FDR ≤0.1) .

Basic: What ethical frameworks apply to this compound studies involving animal models?

Methodological Answer:
Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Institutional Approval : Submit protocols to IACUC, ensuring compliance with the 3Rs (Replacement, Reduction, Refinement).
  • Dose Justification : Use the minimum effective dose based on prior in vitro data.
  • Endpoint Monitoring : Implement humane endpoints (e.g., >20% weight loss) .

Advanced: What computational strategies predict this compound’s environmental persistence?

Methodological Answer:

Quantitative Structure-Activity Relationship (QSAR) : Use EPI Suite™ to estimate biodegradation half-life.

Molecular Dynamics (MD) Simulations : Model interactions with soil organic matter.

Field Validation : Compare predictions with LC-MS/MS data from soil/water samples.

  • Key Metric: Pearson correlation coefficient (r >0.7 indicates model reliability) .

Basic: How should researchers address batch-to-batch variability in this compound synthesis?

Methodological Answer:
Implement Quality by Design (QbD) principles:

  • Critical Process Parameters (CPPs) : Temperature, reaction time, catalyst concentration.
  • Design of Experiments (DoE) : Use factorial designs to optimize synthesis yield.
  • Analytical Control : NMR purity >98% and HPLC area normalization >99.5% .

Advanced: What statistical methods resolve non-linear dose-response relationships in this compound studies?

Methodological Answer:

Model Selection : Compare Hill slope vs. sigmoidal Emax models using Akaike Information Criterion (AIC).

Bootstrap Resampling : Estimate 95% confidence intervals for EC50 values.

Outlier Handling : Apply Grubbs’ test (α=0.05) to exclude aberrant data points .

Advanced: How can researchers validate this compound’s long-term stability under varying storage conditions?

Methodological Answer:
Conduct accelerated stability studies per ICH Q1A guidelines:

  • Conditions : 25°C/60% RH (long-term), 40°C/75% RH (accelerated).
  • Analytical Tests : HPLC purity, moisture content (Karl Fischer), and dissolution rate.
  • Kinetic Modeling : Use Arrhenius equation to extrapolate shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phthalofyne
Reactant of Route 2
Reactant of Route 2
Phthalofyne

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.